3-(4-methoxyphenyl)-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
This dibenzo[b,e][1,4]diazepin-1-one derivative features a 1,4-diazepine core fused with two benzene rings. Key substituents include a 3-(4-methoxyphenyl) group and a 11-(2,4,5-trimethoxyphenyl) moiety. This compound’s molecular complexity and functional group arrangement make it a candidate for biological activity studies, particularly in oncology and neurology .
Properties
IUPAC Name |
9-(4-methoxyphenyl)-6-(2,4,5-trimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O5/c1-33-19-11-9-17(10-12-19)18-13-23-28(24(32)14-18)29(31-22-8-6-5-7-21(22)30-23)20-15-26(35-3)27(36-4)16-25(20)34-2/h5-12,15-16,18,29-31H,13-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGZFEXELJHCJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC(=C(C=C5OC)OC)OC)C(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 11
The 11-position phenyl ring is a critical determinant of physicochemical and biological properties. Below is a comparative analysis with similar compounds:
Table 1: Substituent Effects at Position 11
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 2,4,5-trimethoxyphenyl group provides strong electron donation, contrasting with the electron-withdrawing trifluoromethyl group in . This difference may influence redox stability and interactions with hydrophobic binding pockets .
- Halogen vs.
Substituent Variations at Position 3
The 3-(4-methoxyphenyl) group is conserved in some analogs but varies in others:
Table 2: Substituent Effects at Position 3
Key Observations:
Computational Comparison Methods
- Tanimoto Coefficients: Binary fingerprint analysis () suggests moderate similarity between the target compound and (shared dibenzo[b,e][1,4]diazepinone core) but diverges in substituent profiles .
- Graph-Based Matching : Direct subgraph comparisons () highlight conserved diazepine cores but variable aromatic substituents, explaining differences in bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
